

Hadacidin Sodium: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium

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Compound of Interest

Compound Name: *Hadacidin sodium*

Cat. No.: *B10782050*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **hadacidin sodium**, a metabolite produced by *Penicillium* species with notable anticancer and plant growth-inhibitory properties. This document details its discovery, the intricacies of its biosynthesis, and the methodology for its isolation and characterization, catering to the needs of researchers and professionals in drug development and microbiology.

Introduction: Discovery and Significance

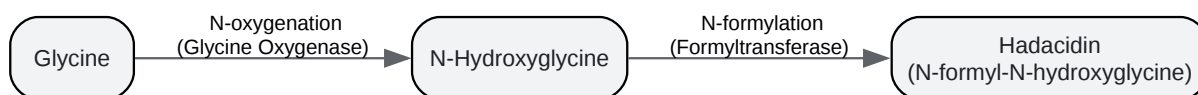
Hadacidin, chemically known as N-formyl-N-hydroxyglycine, was first identified as a product of the fungus *Penicillium frequentans*. Its discovery stemmed from screenings for fungal fermentation products with antitumor activity. Hadacidin exhibits inhibitory effects on the growth of human adenocarcinoma, highlighting its potential as a chemotherapeutic agent. Further research has elucidated its role as a potent and specific inhibitor of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthetic pathway. This targeted mechanism of action makes hadacidin a subject of continued interest in the fields of oncology and biochemistry.

Biosynthesis of Hadacidin in Penicillium

The biosynthesis of hadacidin in *Penicillium aurantioviolaceum* is a relatively straightforward pathway originating from the common amino acid, glycine. The process involves two key enzymatic steps:

- **N-oxygenation of Glycine:** The initial and rate-limiting step is the oxidation of the amino group of glycine to form the intermediate, N-hydroxyglycine. This reaction is catalyzed by a specific oxygenase.
- **N-formylation of N-hydroxyglycine:** The newly formed N-hydroxyglycine is then formylated, leading to the final product, hadacidin. This step is carried out by a formyltransferase.

The simplicity of this pathway makes it an interesting target for metabolic engineering to potentially enhance production yields.

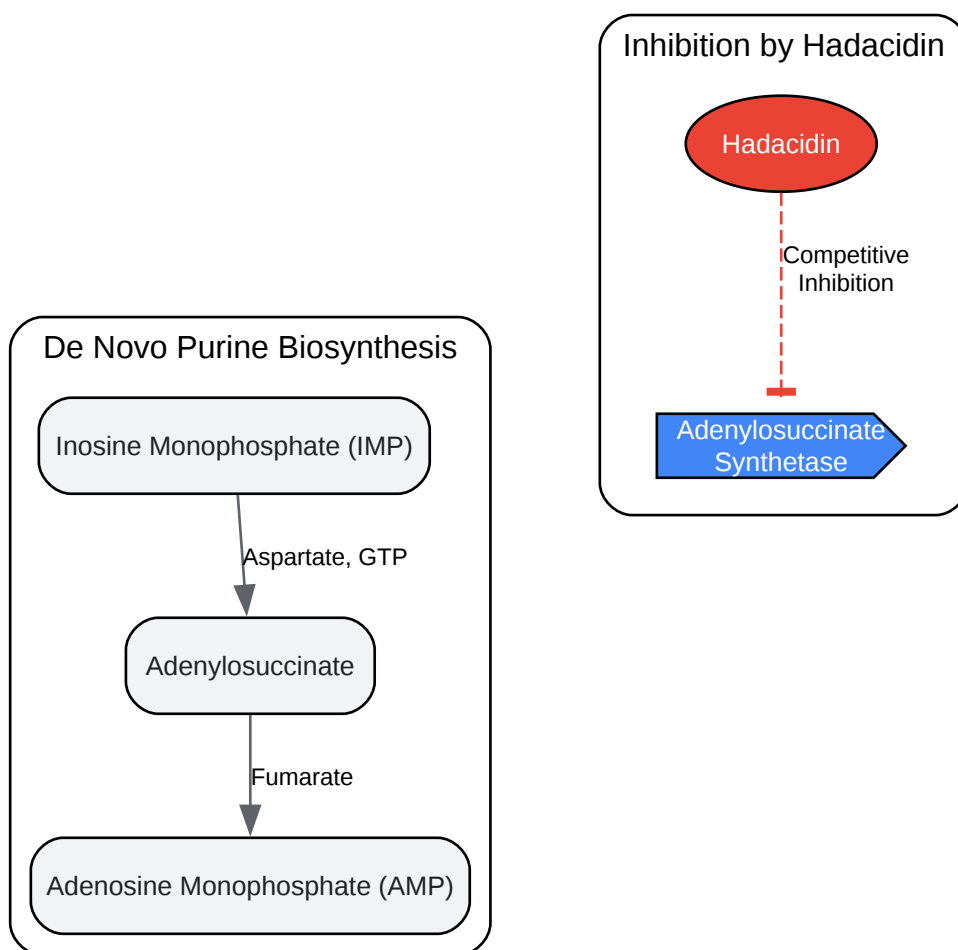


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Biosynthetic pathway of hadacidin from glycine.

Mechanism of Action: Inhibition of Purine Synthesis

Hadacidin exerts its biological effects by targeting a key enzyme in the purine biosynthesis pathway, adenylosuccinate synthetase. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). By acting as a competitive inhibitor of aspartate, one of the substrates of adenylosuccinate synthetase, hadacidin effectively blocks the synthesis of AMP. This disruption of purine metabolism is the basis for its observed anticancer and growth-inhibitory activities.



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Inhibition of adenylosuccinate synthetase by hadacidin.

Data Presentation

The following tables summarize key quantitative data related to the interaction of hadacidin and its analogs with adenylosuccinate synthetase.

Substrate/Inhibitor	Enzyme	Km / Ki (μM)
Inosine Monophosphate (IMP)	Adenylosuccinate Synthetase	36
Guanosine Triphosphate (GTP)	Adenylosuccinate Synthetase	23
Aspartate	Adenylosuccinate Synthetase	714
Hadacidin	Adenylosuccinate Synthetase	86 (Ki)
Guanosine-5'-(β,γ-imino)triphosphate	Adenylosuccinate Synthetase	15 (Ki)
Formycin B monophosphate	Adenylosuccinate Synthetase	80 (Ki)

Table 1: Kinetic parameters of adenylosuccinate synthetase and its inhibitors.

Compound	Concentration (mM)	Inhibition of Adenylosuccinate Synthetase (%)
Hadacidin	5	100
N-acetyl-N-hydroxyglycine	5	50 - 75
N-formylglycine	5	50 - 75
N-acetylglycine	5	50 - 75
N-hydroxyglycine	5	50 - 75
N-(thiocarboxy)-L-aspartic anhydride	5	27
N-benzoylglycine	5	6
N-Formylsarcosine	5	0
N-acetylmethionine	5	0
O-methylpyruvate oxime	5	0
Hadacidin methylester	5	0

Table 2: Inhibitory activity of hadacidin analogs against adenylosuccinate synthetase.

Experimental Protocols

Fermentation of *Penicillium frequentans* for Hadacidin Production

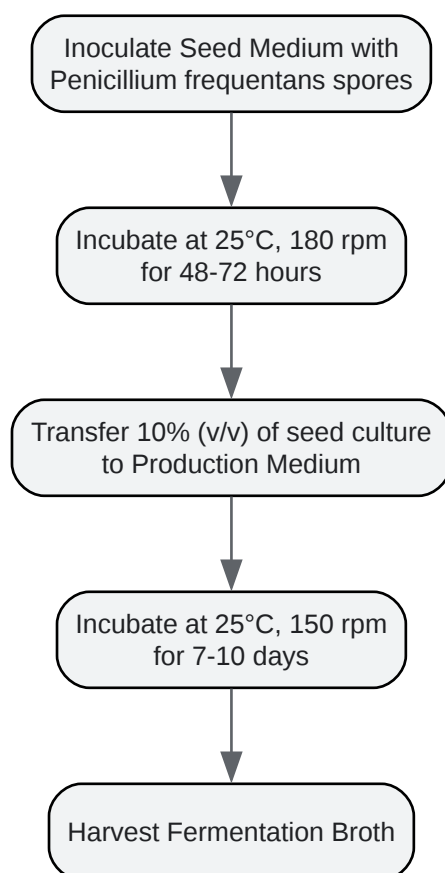
This protocol is adapted from general methods for secondary metabolite production in *Penicillium* species.

5.1.1. Media Preparation

- Seed Medium (per liter):
 - Glucose: 20 g
 - Peptone: 5 g
 - Yeast Extract: 3 g
 - KH_2PO_4 : 1 g
 - $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 0.5 g
 - Adjust pH to 6.0 before autoclaving.
- Production Medium (per liter):
 - Sucrose: 50 g
 - NaNO_3 : 3 g
 - KH_2PO_4 : 1 g
 - $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 0.5 g
 - KCl: 0.5 g
 - $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$: 0.01 g

- Glycine: 2 g (as precursor)
- Adjust pH to 5.5 before autoclaving.

5.1.2. Fermentation Workflow



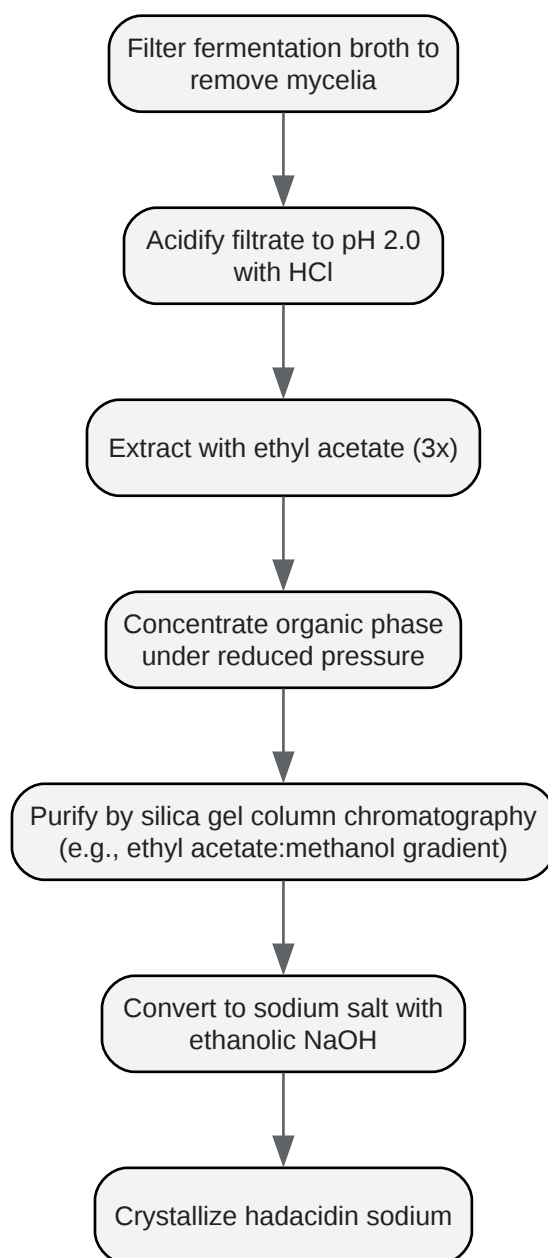
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Workflow for hadacidin production.

Isolation and Purification of Hadacidin Sodium

This protocol outlines a general procedure for the extraction and purification of an acidic metabolite from a fungal fermentation broth.

5.2.1. Extraction and Purification Workflow



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Workflow for **hadacidin sodium** isolation.

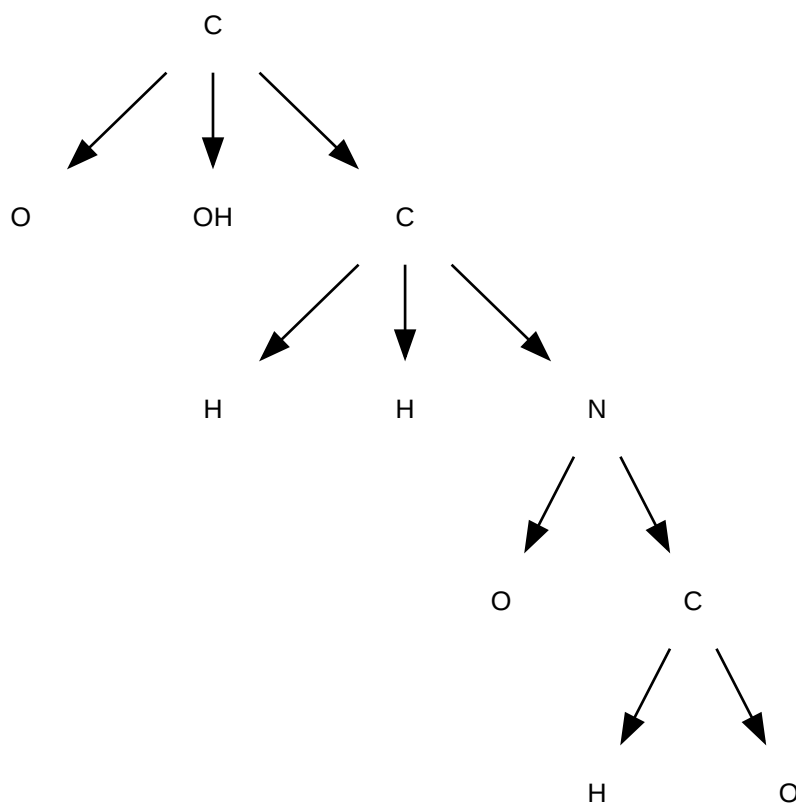
Quantification of Hadacidin by HPLC

5.3.1. HPLC Conditions

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)

- Mobile Phase: Isocratic elution with 20 mM potassium phosphate buffer (pH 2.5) : acetonitrile (95:5, v/v)
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm
- Injection Volume: 20 μ L
- Standard Preparation: Prepare a stock solution of purified **hadacidin sodium** in the mobile phase and create a series of dilutions for a standard curve.

Chemical Structure of Hadacidin



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Chemical structure of hadacidin.

Conclusion

Hadacidin remains a molecule of significant interest due to its specific mechanism of action and potential therapeutic applications. This guide provides a foundational understanding for researchers and professionals seeking to explore the production, isolation, and biological activity of this Penicillium-derived metabolite. The provided protocols offer a starting point for laboratory-scale production and analysis, which can be further optimized for enhanced yields and purity. The continued study of hadacidin and its analogs may lead to the development of novel therapeutic agents targeting purine metabolism.

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